Gliadins are a major class of storage proteins found in the endosperm of wheat (Triticum aestivum L.) []. They account for 40-50% of the total storage proteins in wheat [].
Gliadins are classified into four subcategories based on their electrophoretic mobility: α-, β-, γ-, and ω-gliadins []. They can also be classified as ω5-, ω1,2-, α/β-, and γ-gliadins based on their primary structure and molecular weight [].
Gliadins are monomeric proteins, generally regarded to have a globular structure, though recent studies suggest variations depending on the subcategory. α/β-gliadins have compact globular structures, while γ- and ω-gliadins have extended rod-like structures []. They are characterized by a non-repetitive domain rich in α-helix structures and heterogeneous repetitive domains rich in β-reverse turns []. Gliadins are rich in glutamine and proline, contributing to their unique properties [].
Gliadins are alcohol-soluble proteins, typically extracted using ethanol solutions [, , ]. This property distinguishes them from glutenins, which are insoluble in alcohol but soluble in dilute acids or bases [].
Gliadins undergo deamidation, a process where glutamine residues are converted to glutamic acid [, ]. This reaction is catalyzed by tissue transglutaminase 2 (tTG2) and is crucial for the recognition of gliadin peptides by the immune system in celiac disease [].
Gliadins can be chemically cross-linked using agents like formaldehyde [] and cinnamaldehyde []. Cross-linking modifies the properties of gliadin films, enhancing their mechanical strength and water resistance, making them suitable for bioplastic applications [, ].
The disulfide bonds in gliadins can be selectively reduced using reducing agents like 2-mercaptoethanol []. This controlled reduction helps to understand the role of disulfide bonds in dough properties and allows studying the modification of dough proteins during baking [].
Gliadins contribute to the extensibility and viscosity of wheat dough [, ]. They interact with glutenins, forming a complex gluten network responsible for the unique properties of wheat dough []. The balance between gliadins and glutenins determines the overall dough strength and its suitability for different applications [].
Gliadins influence loaf volume and crumb texture []. Their specific effects on baking quality depend on their composition and interactions with other gluten proteins []. The ratio of gliadins to glutenins plays a critical role in determining the final bread quality [, ].
Gliadins interact with glutenins through hydrogen bonds and hydrophobic interactions, forming a complex gluten matrix []. These interactions are crucial for the viscoelastic properties of dough and the development of a strong gluten network [].
Gliadins are a major trigger of celiac disease, an autoimmune disorder characterized by intestinal inflammation and damage in genetically susceptible individuals [, , ]. Specific gliadin peptides, particularly the 33-mer peptide, are highly resistant to digestion and elicit a strong immune response in celiac patients [].
Gliadins can induce allergic reactions in some individuals, leading to symptoms like atopic eczema/dermatitis syndrome (AEDS), urticaria, and even wheat-dependent exercise-induced anaphylaxis (WDEIA) [, , , ]. Different gliadin classes and specific epitopes contribute to wheat allergy [, ].
While not fully understood, gliadins are implicated in non-celiac gluten sensitivity, a condition where individuals experience symptoms similar to celiac disease but without the characteristic autoimmune response or intestinal damage [].
Gliadins are predominantly sourced from wheat (Triticum spp.), but they can also be found in other grains such as barley and rye. These proteins are extracted from the endosperm of the grain during milling processes, where they contribute to the nutritional value and functional properties of flour.
Gliadins can be classified into several types based on their solubility and molecular weight. The main classes include:
Each class exhibits distinct properties and functionalities, influencing the behavior of dough during processing.
The synthesis of gliadins occurs naturally within the wheat plant through the transcription and translation processes. The genes responsible for gliadin production are located on various chromosomes within the wheat genome.
Technical Details:
Gliadins have a complex molecular structure characterized by a high content of proline and glutamine residues. This unique composition contributes to their solubility properties and their ability to form gluten networks when mixed with water.
Data:
Gliadins participate in various chemical reactions that influence dough properties.
Technical Details:
The mechanism by which gliadins function involves their ability to form hydrogen bonds and hydrophobic interactions with glutenin proteins during dough formation. This interaction leads to the development of a viscoelastic network that traps gas bubbles during fermentation, resulting in leavening.
Data:
Relevant Data or Analyses:
Gliadins have several scientific applications beyond baking:
The foundational study of gliadins began in 1728 when Italian chemist Jacopo Beccari isolated gluten from wheat flour by washing dough with dilute salt solution. He described it as a sticky paste ("glutinosum") separable from starch ("amylaceum") [1] [9]. By 1819, Taddei advanced this work by fractionating gluten into alcohol-soluble gliadins and alcohol-insoluble zymon (later termed glutenin) [1] [9]. This empirical solubility distinction laid the groundwork for modern gluten protein taxonomy.
The 20th century brought biochemical rigor to gliadin research. Thomas Burr Osborne (1859–1929) established the classical "Osborne fractionation" system, categorizing plant proteins into four groups: albumins (water-soluble), globulins (salt-soluble), prolamins (alcohol-soluble), and glutelins (alkali/acid-soluble) [9]. Gliadins were classified as prolamins due to their solubility in 70–90% ethanol, while glutenins fell under glutelins [1] [9]. This system remains central to cereal protein biochemistry.
Table 1: Key Milestones in Gliadin Research
Year | Researcher | Contribution |
---|---|---|
1728 | Jacopo Beccari | First isolation of gluten from wheat flour |
1819 | Taddei | Divided gluten into alcohol-soluble (gliadin) and insoluble (zymon) fractions |
1907 | Thomas Burr Osborne | Formalized gliadin as a prolamin within the Osborne fractionation system |
1973 | Wrigley & Shepherd | Established 2D electrophoresis for α/β, γ, ω gliadin differentiation |
Osborne fractionation exploits the distinct solubility profiles of wheat proteins. Gliadins are defined by their extractability in aqueous alcohols (e.g., 60–70% ethanol), distinguishing them from glutenins, which require reducing agents to break disulfide bonds [1] [9]. This solubility arises from gliadins’ monomeric structure with intramolecular disulfide bonds or no cysteine residues, contrasting with glutenins’ polymeric networks [1] [6].
Technological refinements have optimized extraction. Modern protocols use sequential solvents:
Gliadins belong to the prolamin superfamily, characterized by high glutamine (>30%) and proline (>15%) content. This composition confers structural properties critical for dough viscoelasticity but also complicates analysis due to aggregation in aqueous solutions [1] [4].
Gliadins are subdivided into α/β-, γ-, and ω-types based on electrophoretic mobility at low pH, amino acid sequences, cysteine content, and genomic loci.
α/β-Gliadins
γ-Gliadins
ω-Gliadins
Table 2: Structural and Genetic Features of Gliadin Subtypes
Subtype | Molecular Weight | Cysteine Residues | Solubility | Chromosomal Locus | Repetitive Motif |
---|---|---|---|---|---|
α/β-Gliadin | 30–34 kDa | 6 (intrachain bonds) | 70% ethanol | Gli-A2/B2/D2 (6AS/BS/DS) | P(F/Y)PQ₃₋₅ |
γ-Gliadin | 26–36 kDa | 8 (intrachain bonds) | 70% ethanol | Gli-A1/B1/D1 (1AS/BS/DS) | PFPQQ₁₋₂(PQQ)₁₋₂ |
ω-Gliadin | 55–75 kDa | 0 | 30–50% acetonitrile | Gli-A1/B1/D1, Gli-3 (1AS/BS/DS) | PFPQ₁₋₂PQ₁₋₂ |
Table 3: Genomic Organization of Gliadin Subtypes
Genomic Locus | Chromosome Arm | Linked Loci | Encoded Gliadins | Gene Copy Number |
---|---|---|---|---|
Gli-1 | 1AS, 1BS, 1DS | Glu-3 (LMW-GS) | γ-gliadins, ω-gliadins | 15–40 (γ), 15–18 (ω) |
Gli-2 | 6AS, 6BS, 6DS | - | α/β-gliadins | 25–150 |
Gli-3 | 1AS, 1BS, 1DS | Gli-1 | ω-gliadins | Variable |
Functional Implications:
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